2-Chloro-4-(trifluoromethyl)nicotinonitrile
Overview
Description
2-Chloro-4-(trifluoromethyl)nicotinonitrile, also known as 2-C4TFN or 2-chloro-4-trifluoromethylnicotinonitrile, is a chemical compound that has been widely used in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 151-153°C. It is an important building block for organic synthesis, and it has been used in the synthesis of various compounds, including drugs, polymers precursors, and other organic compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
- The reaction of nicotinonitriles with phosphol enes oxides or sulfides yields 1-aza 2-phospha cyclohepta 4,6 dienes, demonstrating the utility of nicotinonitriles in synthesizing complex heterocyclic compounds, which are significant for developing pharmaceuticals and agrochemicals (Eberhard, Lampin, & Mathey, 1973).
- A study highlighted the highly regioselective C-2 amination of 4,6-dichloronicotinonitrile using palladium(0), leading to the synthesis of 4-chloro-6-anilino nicotinonitrile compounds after deprotection, showcasing the method's scope and limitations in precise chemical modifications (Delvare, Koza, & Morgentin, 2011).
- The reaction of 2-chloronicotinonitrile with thioureas to synthesize pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system was investigated, revealing the potential for creating novel heterocyclic structures with possible applications in the development of new therapeutic agents (Coppola & Shapiro, 1981).
Material Science and Catalysis
- Research on Lewis acid properties of tris(pentafluorophenyl)borane and its complexes indicates the potential of these materials in catalysis, enhancing the C⋮N bond strength and showing significant implications for developing new catalytic materials (Jacobsen et al., 1999).
- Another study synthesized 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine as a key intermediate for producing highly efficient herbicides, illustrating the compound's role in agricultural chemistry (Hang-dong, 2010).
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-4(3-12)5(1-2-13-6)7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYFQKPMNQFMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468668 | |
Record name | 2-chloro-4-(trifluoromethyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)nicotinonitrile | |
CAS RN |
896447-72-6 | |
Record name | 2-chloro-4-(trifluoromethyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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